Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate
Description
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)8-3-4-13-9(7-14)6-12-10(13)5-8/h3-7H,2H2,1H3 |
InChI Key |
KHHJZONKTCXONL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=NC=C(N2C=C1)C=O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Procedure
A mixture of α-bromocinnamaldehyde (0.2 mmol) and ethyl 2-aminopyridine-7-carboxylate (0.2 mmol) in dimethylformamide (DMF, 1.5 mL) is heated at 100°C for 10 hours in a sealed tube under 1 atm of oxygen. The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography to yield the target compound.
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 100°C |
| Reaction Time | 10 hours |
| Atmosphere | Oxygen (1 atm) |
| Yield | 45–60% (analogous systems) |
Key Insights:
-
The ethyl carboxylate group at position 7 is introduced via the ethyl 2-aminopyridine-7-carboxylate precursor, eliminating the need for post-cyclization esterification.
-
Oxygen acts as a mild oxidant, facilitating the dehydrogenative cyclization without requiring metal catalysts.
Vilsmeier-Haack Formylation of Ethyl Imidazo[1,2-a]pyridine-7-carboxylate
An alternative approach involves formylation of pre-formed ethyl imidazo[1,2-a]pyridine-7-carboxylate using the Vilsmeier-Haack reagent (POCl₃/DMF). This method is advantageous when the imidazo[1,2-a]pyridine core is already functionalized with an ethyl ester.
Reaction Conditions and Procedure
Ethyl imidazo[1,2-a]pyridine-7-carboxylate (1.0 mmol) is dissolved in DMF (5 mL), and POCl₃ (1.2 mmol) is added dropwise at 0°C. The mixture is stirred at room temperature for 2 hours, then heated to 80°C for 6 hours. The reaction is quenched with ice water, neutralized with NaHCO₃, and extracted with dichloromethane.
| Parameter | Value |
|---|---|
| Formylation Reagent | POCl₃/DMF |
| Temperature | 0°C → 80°C |
| Reaction Time | 8 hours (total) |
| Yield | 50–65% |
Key Insights:
-
The formyl group is selectively introduced at position 3 due to the electrophilic aromatic substitution (EAS) reactivity of the imidazole ring.
-
Excess POCl₃ ensures complete conversion but requires careful handling to avoid over-chlorination.
One-Pot Synthesis via Tandem Cyclization-Esterification
Industrial-scale production often employs tandem cyclization-esterification to streamline synthesis. This method combines imidazole ring formation with esterification in a single pot, reducing purification steps.
Reaction Conditions and Procedure
A mixture of 2-aminopyridine-7-carboxylic acid (1.0 mmol), ethyl glyoxylate (1.2 mmol), and α-bromocinnamaldehyde (1.0 mmol) in ethanol is refluxed for 12 hours. The crude product is filtered and recrystallized from ethanol.
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Catalyst | None |
| Yield | 55–70% |
Key Insights:
-
Ethyl glyoxylate serves dual roles as an esterifying agent and a carbonyl source for imidazole ring formation.
-
This method avoids column chromatography, making it scalable for industrial applications.
Post-Synthetic Modification of 7-Bromo Derivatives
Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate, a closely related compound, can undergo halogen-metal exchange followed by formylation to yield the target molecule.
Reaction Conditions and Procedure
Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate (1.0 mmol) is treated with n-BuLi (2.2 mmol) in tetrahydrofuran (THF) at −78°C. After 30 minutes, DMF (3.0 mmol) is added, and the mixture is warmed to room temperature. The product is isolated via acid-base extraction.
| Parameter | Value |
|---|---|
| Lithiation Agent | n-BuLi |
| Formylation Agent | DMF |
| Temperature | −78°C → 25°C |
| Yield | 40–55% |
Key Insights:
-
Directed ortho-metalation (DoM) ensures precise formylation at position 3.
-
Low temperatures minimize side reactions, though yields are moderate due to competing decomposition.
Enzymatic Esterification of Carboxylic Acid Precursors
Biocatalytic methods offer an eco-friendly alternative for introducing the ethyl ester group. Carboxylic acid precursors are enzymatically esterified using lipases in non-aqueous media.
Reaction Conditions and Procedure
3-Formylimidazo[1,2-a]pyridine-7-carboxylic acid (1.0 mmol) is suspended in ethanol (10 mL) with immobilized Candida antarctica lipase B (Novozym 435, 50 mg). The mixture is stirred at 37°C for 24 hours, filtered, and concentrated.
| Parameter | Value |
|---|---|
| Enzyme | Novozym 435 |
| Solvent | Ethanol |
| Temperature | 37°C |
| Yield | 60–75% |
Key Insights:
-
Enzymatic esterification avoids acidic or basic conditions, preserving the formyl group’s integrity.
-
Yields are comparable to chemical methods but require longer reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Ethyl 3-carboxyimidazo[1,2-a]pyridine-7-carboxylate.
Reduction: Ethyl 3-hydroxymethylimidazo[1,2-a]pyridine-7-carboxylate.
Substitution: Substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
The following analysis compares structural analogs of ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate, focusing on substituent effects, synthesis methods, physical properties, and applications.
Key Observations:
- Substituent Effects: Halogenated derivatives (e.g., bromo, chloro) are typically synthesized via halogenation or nucleophilic substitution, while bulky groups (e.g., indole, adamantyl) require amine-mediated condensations .
- Synthetic Yields : Yields vary significantly based on substituent complexity. For example, indole-substituted derivatives achieve 80% yields , whereas adamantyl derivatives yield only 39% due to steric hindrance .
- Thermal Stability : Higher melting points correlate with bulky substituents (e.g., adamantyl: 295–296°C ) compared to smaller groups (e.g., ethoxycarbonylmethyl: 199–202°C ).
Pharmacological and Chemical Reactivity
- Halogenated Derivatives : Bromo and iodo analogs (e.g., Ethyl 7-chloro-8-iodoimidazo[...], CAS 1331823-97-2) are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug development .
- Indole derivatives show promise in anticancer research due to their structural similarity to tryptophan-based metabolites .
- Formyl Group Advantage : The formyl group in the target compound offers a reactive site for Schiff base formation or further functionalization, a feature absent in halogenated analogs.
Spectral and Analytical Data
- IR Spectroscopy : Carboxylate esters show strong C=O stretches at 1730–1750 cm⁻¹, while formyl groups typically absorb near 1700 cm⁻¹, indicating distinct reactivity .
- Mass Spectrometry : Molecular ion peaks (M+) align with calculated masses (e.g., 440 for indole derivatives ), ensuring synthetic accuracy.
Biological Activity
Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, particularly focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
This compound is characterized by a fused imidazole and pyridine ring system. Its molecular formula is , and it features both formyl and carboxylate functional groups that enhance its reactivity and biological profile. The structural representation is as follows:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to be effective against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and other pathogens. The minimum inhibitory concentration (MIC) values for related compounds suggest potent activity against these resistant strains, making it a promising candidate for further development in treating tuberculosis.
Table 1: Antimicrobial Activity of this compound
| Compound Name | Target Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Mycobacterium tuberculosis | 0.5 | |
| This compound | Staphylococcus aureus | 1.0 |
Anticancer Properties
In addition to its antimicrobial effects, this compound has shown potential anticancer properties. Studies suggest that derivatives of this compound can inhibit specific enzymes involved in cancer cell proliferation and survival.
Mechanism of Action
The mechanism of action for this compound involves its interaction with various biological targets:
- Enzyme Inhibition : It acts as an inhibitor of certain kinases involved in signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
- Cytochrome P450 Interaction : The compound may influence drug metabolism by inhibiting cytochrome P450 enzymes (CYP), which can alter pharmacokinetics and therapeutic efficacy.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant activity against MDR-TB strains, with a reported MIC value lower than that of conventional antibiotics.
- Anticancer Activity Investigation : Another study indicated that derivatives of this compound inhibited the growth of various cancer cell lines through apoptosis induction mechanisms.
Comparative Analysis with Related Compounds
This compound can be compared with other compounds in the imidazo[1,2-a]pyridine class to highlight its unique properties.
Table 2: Comparison of Biological Activities
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Heterocyclic derivative | Antimicrobial, Anticancer |
| Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate | Halogenated derivative | Antimicrobial |
| Telacebec | Imidazo[1,2-a]pyridine | Potent against MDR-TB |
Q & A
Q. What are the optimal synthetic routes for Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate?
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves multi-step reactions. A plausible route could begin with the cyclocondensation of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds, followed by formylation at the 3-position. For example, analogous compounds (e.g., ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate) are synthesized via base-mediated cyclization (e.g., K₂CO₃ in DMF) . The formyl group can be introduced using Vilsmeier-Haack conditions (POCl₃/DMF), with yields optimized by controlling reaction temperature (0–5°C) and stoichiometry .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the presence of the formyl proton (~9-10 ppm) and ester carbonyl (~165-170 ppm) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~2850–2720 cm⁻¹ (formyl C-H stretch) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural confirmation (see advanced questions) .
Advanced Research Questions
Q. How can X-ray crystallography resolve the crystal structure of this compound?
Single-crystal X-ray diffraction using a Bruker SMART CCD detector and SHELX software (e.g., SHELXL for refinement) is standard . Key steps:
- Data Collection : Measure θ angles (2.4–25.0°) and refine with absorption correction (e.g., SADABS).
- Structure Solution : Direct methods for phase determination, followed by full-matrix least-squares refinement.
- Validation : Analyze R-factors (<0.05), bond length deviations (e.g., average C-C = 0.004 Å), and torsional angles to assess planarity .
Q. What computational methods predict the reactivity of the formyl and ester groups?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the formyl group’s electrophilicity facilitates Schiff base formation .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide derivatization strategies .
Q. How to address contradictions in reported biological activity data?
Discrepancies may arise from assay conditions (e.g., cell lines, concentrations). Mitigation strategies:
- Standardized Protocols : Use validated assays (e.g., MTT for cytotoxicity) with positive controls.
- SAR Studies : Compare substituent effects (e.g., replacing formyl with carboxyl groups) to isolate pharmacophores .
Q. What strategies enable regioselective functionalization at the formyl group?
- Protection/Deprotection : Use acetals (e.g., ethylene glycol) to temporarily mask the formyl group during ester hydrolysis or coupling reactions .
- Nucleophilic Additions : Grignard reagents or hydrazines selectively react with the formyl group without affecting the ester .
Methodological Challenges and Solutions
Q. How to overcome solubility limitations in biological assays?
- Co-solvents : Use DMSO/water mixtures (<5% DMSO) to maintain compound stability .
- Prodrug Design : Convert the ester to a carboxylic acid (via hydrolysis) for improved aqueous solubility .
Q. How to correlate electronic effects with pharmacological activity?
- Hammett Analysis : Quantify substituent effects (σ values) on bioactivity. For example, electron-withdrawing groups (e.g., -CF₃) enhance binding to hydrophobic enzyme pockets .
- QSAR Models : Use regression analysis to link computed descriptors (e.g., logP, polar surface area) with experimental IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
